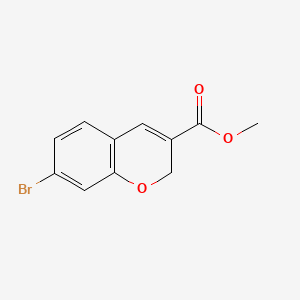

methyl 7-bromo-2H-chromene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-bromo-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRUUWPEQBSXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676474 | |

| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263285-65-9 | |

| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of methyl 7-bromo-2H-chromene-3-carboxylate

An In-Depth Technical Guide to the Synthesis of Methyl 7-bromo-2H-chromene-3-carboxylate

Abstract

The 2H-chromene scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and pharmaceutical agents. Its derivatives exhibit a wide spectrum of pharmacological activities, making their efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the synthesis of a key intermediate, this compound. We will delve into the prevalent synthetic strategies, with a primary focus on the robust and widely-utilized Knoevenagel condensation pathway. The discussion emphasizes the mechanistic rationale behind experimental choices, offers a detailed, reproducible protocol, and is grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.

Introduction: The Significance of the 2H-Chromene Core

The 2H-chromene, or 2H-1-benzopyran, ring system is a cornerstone in the architecture of many natural products and synthetic molecules with notable therapeutic potential. The strategic functionalization of this core structure allows for the modulation of its biological profile, leading to compounds with applications ranging from anticancer to antimicrobial agents. This compound serves as a versatile building block, where the bromine atom at the C7 position provides a reactive handle for further molecular elaboration via cross-coupling reactions, while the methyl carboxylate group at C3 allows for various chemical transformations, such as amidation. This guide is designed for researchers and drug development professionals, offering field-proven insights into the reliable synthesis of this valuable compound.

Strategic Approaches to 2H-Chromene Synthesis

The construction of the 2H-chromene ring system can be achieved through several elegant synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the chromene core. Key ring-closing strategies include:

-

Knoevenagel Condensation: This is one of the most direct and efficient methods, involving the condensation of a salicylaldehyde derivative with an active methylene compound, typically catalyzed by a mild base.[1][2] The reaction proceeds via a tandem Knoevenagel condensation followed by an intramolecular oxa-Michael addition.[3]

-

Baylis-Hillman Reaction: This atom-economical reaction couples a salicylaldehyde with an activated alkene (e.g., an acrylate) in the presence of a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane).[4] The resulting allylic alcohol adduct can then undergo a cyclization reaction to form the chromene ring.[5][6]

-

Intramolecular Wittig Reaction: This powerful olefination reaction can be adapted for cyclization. The strategy typically involves the O-alkylation of a salicylaldehyde derivative with a halo-ester, followed by the formation of a phosphonium ylide which then reacts with the aldehyde carbonyl in an intramolecular fashion to close the ring.[7][8]

While each approach has its merits, the Knoevenagel condensation offers a highly reliable and straightforward pathway for the synthesis of the target molecule and will be the focus of our detailed discussion.

The Knoevenagel Condensation Pathway: Mechanism and Rationale

The from 4-bromosalicylaldehyde and a suitable active methylene partner, such as methyl acetoacetate, is a classic example of a domino reaction sequence initiated by a Knoevenagel condensation.

Starting Materials and Reagents

-

4-Bromosalicylaldehyde: This commercially available starting material provides the benzene ring, the phenolic hydroxyl group, the aldehyde functionality, and the C7-bromo substituent of the final product.

-

Methyl Acetoacetate: This compound serves as the active methylene partner, providing the three-carbon unit that will form the C2, C3, and C4 atoms of the pyran ring, along with the C3-carboxylate group.

-

Piperidine: A weak secondary amine that serves as an effective base catalyst. Its role is to deprotonate the active methylene compound without promoting the self-condensation of the salicylaldehyde.[1][9]

-

Toluene: A common solvent for this reaction, as it allows for heating to reflux and the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards product formation.

Reaction Mechanism

The transformation proceeds through a well-established, multi-step mechanism:

-

Enolate Formation: The piperidine catalyst deprotonates the α-carbon of methyl acetoacetate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, forming a nucleophilic enolate.

-

Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of 4-bromosalicylaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of a water molecule) to yield a stable, conjugated intermediate.

-

Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group, now positioned favorably, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system in an intramolecular conjugate addition. This key ring-closing step forms the dihydropyran ring.

-

Tautomerization & Deacetylation: The cyclic intermediate tautomerizes. Under the reaction conditions, the acetyl group at the C4 position is often cleaved, though the exact mechanism can vary. For the synthesis of the target 3-carboxylate without a C4 substituent, the final step involves the effective loss of the acetyl group to yield the final, stable 2H-chromene product.

Below is a diagram illustrating the overall synthetic transformation.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromosalicylaldehyde | 201.02 | 2.01 g | 10.0 |

| Methyl Acetoacetate | 116.12 | 1.28 g (1.16 mL) | 11.0 |

| Piperidine | 85.15 | 0.085 g (0.10 mL) | 1.0 |

| Toluene | - | 50 mL | - |

| Hydrochloric Acid (1 M) | - | 20 mL | - |

| Saturated NaCl (Brine) | - | 20 mL | - |

| Anhydrous Sodium Sulfate | - | ~5 g | - |

| Silica Gel (230-400 mesh) | - | ~50 g | - |

| Ethyl Acetate/Hexane | - | As required | - |

Equipment: 100 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glassware for column chromatography.

Step-by-Step Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromosalicylaldehyde (2.01 g, 10.0 mmol).

-

Reagent Addition: Add toluene (50 mL), followed by methyl acetoacetate (1.16 mL, 11.0 mmol) and piperidine (0.10 mL, 1.0 mmol).

-

Reaction: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux (oil bath temperature ~120-125 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with 20% ethyl acetate in hexane. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the flask to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl (1 x 20 mL) to remove the piperidine catalyst, deionized water (1 x 20 mL), and finally with saturated brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 15% ethyl acetate) to isolate the pure this compound.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product under high vacuum. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Conclusion

The is efficiently achieved through a piperidine-catalyzed Knoevenagel condensation of 4-bromosalicylaldehyde and methyl acetoacetate. This method is robust, high-yielding, and relies on readily available starting materials. The detailed mechanistic understanding and the optimized experimental protocol provided in this guide offer researchers a reliable foundation for accessing this important synthetic intermediate. The strategic placement of the bromo and carboxylate functionalities makes the title compound an ideal precursor for the development of novel, complex molecules in the pursuit of new therapeutic agents.

References

-

Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. Available at: [Link]

-

ResearchGate. (n.d.). A Novel Synthesis of 4 H -Chromen-4-ones via Intramolecular Wittig Reaction. Available at: [Link]

-

ResearchGate. (n.d.). Application of Baylis-Hillman Methodology in the Direct Construction of Chromone Derivatives. Available at: [Link]

-

MDPI. (n.d.). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). An efficient synthesis of chromene derivatives through a tandem michael addition-cyclization reaction. Available at: [Link]

-

Kaye, P. T., & Nocanda, X. W. (2000). Application of Baylis–Hillman methodology in a chemoselective synthesis of 3-acyl-2 H -1-chromenes. Journal of the Chemical Society, Perkin Transactions 1, 1331–1337. Available at: [Link]

-

Siddiqui, Z. N., & Khan, K. (2014). Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3- substituted 4-hydroxy chromenes as potential cytotoxic agents. RSC Advances, 4(62), 32997–33003. Available at: [Link]

-

JETIR. (2020). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Journal of Emerging Technologies and Innovative Research, 7(12). Available at: [Link]

-

Scilit. (n.d.). Formation of Chromenes and Coumarin Derivatives From Salicylaldehydes and 2-Pentenedioate: Facile Route to 3-Formylcoumarins. Available at: [Link]

-

ResearchGate. (n.d.). Efficient synthesis of 2H-chromene derivatives via a dual-organocatalytic reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol [mdpi.com]

- 4. Baylis-Hillman Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Application of Baylis–Hillman methodology in a chemoselective synthesis of 3-acyl-2H-1-chromenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Methyl 7-bromo-2H-chromene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromenes, heterocyclic compounds characterized by a fused benzene and pyran ring system, represent a privileged scaffold in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as a focal point for extensive research. The introduction of a bromine substituent onto the chromene core is a strategic modification known to enhance lipophilicity and modulate electronic properties, often leading to improved pharmacological potency and target engagement. This guide provides a comprehensive technical overview of methyl 7-bromo-2H-chromene-3-carboxylate, a member of this promising class of compounds. While specific experimental data for this exact molecule is not extensively published, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. This guide is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, providing both theoretical insights and practical methodologies.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For this compound, while some specific experimental values are not publicly available, we can infer its key properties based on its structure and data from analogous compounds.

| Property | Value/Description | Source/Rationale |

| CAS Number | 1263285-65-9 | [1] |

| Molecular Formula | C₁₁H₉BrO₃ | Calculated |

| Molecular Weight | 269.09 g/mol | Calculated |

| Appearance | White to off-white solid. | Inferred from related compounds. |

| Melting Point | Not available. Expected to be a solid at room temperature. | Based on the solid nature of similar chromene derivatives. |

| Boiling Point | Not available. Expected to decompose at high temperatures. | Common for complex organic molecules. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and poorly soluble in water. | Based on the nonpolar nature of the brominated aromatic ring and the presence of an ester group. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | Standard practice for chemical reagents. |

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through the esterification of its corresponding carboxylic acid precursor, 7-bromo-2H-chromene-3-carboxylic acid. The Fischer esterification, a classic and reliable method, is well-suited for this transformation.

Proposed Synthetic Workflow: Fischer Esterification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-bromo-2H-chromene-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-bromo-2H-chromene-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirred solution. The addition of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[2][3]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot and the appearance of the product ester spot. Using a large excess of methanol serves to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mechanistic Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps involve the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. Each step in this process is reversible.[2]

Spectroscopic Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, vinylic, methylene, and methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.8 - 8.2 | Singlet | - | Vinylic proton deshielded by the adjacent ester and the aromatic ring. |

| Aromatic Protons (H-5, H-6, H-8) | 6.8 - 7.5 | Multiplet | - | Aromatic protons in the substituted benzene ring. The presence of the bromine atom will influence their chemical shifts and coupling patterns. |

| Methylene Protons (H-2) | 4.8 - 5.2 | Singlet or narrow multiplet | - | Methylene protons adjacent to the oxygen atom in the pyran ring. |

| Methyl Protons (-OCH₃) | 3.7 - 3.9 | Singlet | - | Protons of the methyl ester group. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | 165 - 175 | Carbonyl carbon of the ester group.[5] |

| C-4 | 135 - 145 | Vinylic carbon deshielded by the ester group. |

| Aromatic Carbons | 110 - 155 | Carbons of the benzene ring, with the carbon bearing the bromine atom (C-7) expected at a lower field (around 115-125 ppm). |

| C-3 | 115 - 125 | Vinylic carbon attached to the ester group. |

| C-2 | 65 - 75 | Methylene carbon adjacent to the oxygen atom. |

| -OCH₃ | 50 - 55 | Carbon of the methyl ester group.[5] |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O (ester) | 1710 - 1730 | Strong, sharp absorption band characteristic of an α,β-unsaturated ester carbonyl stretch.[6] |

| C=C (alkene) | 1620 - 1650 | Absorption due to the carbon-carbon double bond in the pyran ring. |

| C-O (ester) | 1200 - 1300 and 1000 - 1100 | Two distinct stretching vibrations for the C-O single bonds of the ester group.[6] |

| C-Br | 500 - 600 | Stretching vibration of the carbon-bromine bond. |

| Aromatic C-H | 3000 - 3100 | Stretching vibrations of the aromatic C-H bonds. |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z 268 and 270, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Loss of a methoxy radical (-OCH₃): A fragment at m/z 237/239.

-

Loss of a methyl group (-CH₃): A fragment at m/z 253/255.

-

Loss of the ester group (-COOCH₃): A fragment at m/z 209/211.

-

Acylium ion ([M-OCH₃]⁺): A stable fragment that is often observed in the mass spectra of esters.

Reactivity Profile and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups: the brominated aromatic ring, the reactive double bond in the pyran ring, and the ester moiety.

Reactions at the Brominated Aromatic Ring

The bromine atom at the 7-position serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Reactions of the 2H-Chromene Double Bond

The double bond in the pyran ring is susceptible to various addition reactions. For instance, electrophilic addition of halogens or hydrogen halides can occur. Furthermore, the 2H-chromene system can undergo ring-opening reactions under certain nucleophilic or acidic conditions.[5]

Reactions of the Ester Group

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other esters via transesterification or to amides by reaction with amines.

Caption: Key reactive sites of this compound.

Potential Applications in Drug Discovery

The chromene scaffold is a well-established pharmacophore, and the introduction of a bromine atom can significantly enhance the biological activity of these molecules. Bromo-substituted chromenes have demonstrated a range of promising therapeutic activities.[7]

-

Antimicrobial Agents: The increased lipophilicity imparted by the bromine atom can facilitate the penetration of microbial cell membranes, leading to enhanced antimicrobial and antifungal activity.[8]

-

Anticancer Agents: Brominated chromene derivatives have shown potent cytotoxic effects against various cancer cell lines. The bromine atom can influence the binding affinity of the molecule to its biological target and may also play a role in modulating metabolic stability.[9][10]

-

Enzyme Inhibitors: The chromene nucleus can serve as a scaffold for the design of inhibitors for various enzymes implicated in disease pathogenesis.

While specific biological data for this compound is limited in the public domain, its structural features suggest that it is a promising candidate for further investigation in these therapeutic areas. Its utility as a versatile building block for the synthesis of more complex and potentially more potent derivatives is also of significant interest to the drug discovery community.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. This in-depth guide, by synthesizing available data and applying established chemical principles, has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, predicted spectroscopic data for its characterization, and an analysis of its reactivity and potential applications. The presence of multiple reactive sites makes this molecule an attractive starting point for the development of novel compounds with potential therapeutic value. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemical and biological properties of this promising chromene derivative.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Antimicrobial and antioxidant activities of substituted halogenated coumarins. (2025). ResearchGate. Retrieved from [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(2), 2084-2095. [Link]

-

Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

NMR Spectra and Molecular Structure. (n.d.). Thieme. Retrieved from [Link]

-

2-Aminoethyl 2-oxo-2H-chromene-3-carboxylate - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

- Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. (2025). Journal of the Chemical Society, Perkin Transactions 1, 2509-2517.

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.

-

Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. (n.d.). NIST. Retrieved from [Link]

-

Methyl 2-oxo-2H-chromene-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. [Link]

-

Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 331–335. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). ChemComplete. Retrieved from [Link]

-

Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. (2019). Manila Journal of Science, 12, 64-77. [Link]

-

2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2271383. [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2022). Oriental Journal of Chemistry, 38(3). [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). ResearchGate. Retrieved from [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. (2013). PubMed. Retrieved from [Link]

-

(Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. (2023). MDPI. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. Retrieved from [Link]

-

Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. (2016). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][8]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2025). ResearchGate. Retrieved from [Link]

-

Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. (2023). Asian Journal of Research in Chemistry, 16(5), 583-590. [Link]

-

Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. (2025). PubMed. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, molecular modeling and anticancer activity of new coumarin containing compounds. (2016). PubMed Central. Retrieved from [Link]

-

Reactions and Antimicrobial activity of 6-bromo 3-(2-bromo-acetyl) - 2-H-chromen-2-one. (2025). ResearchGate. Retrieved from [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). MDPI. Retrieved from [Link]

-

Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. (2025). ResearchGate. Retrieved from [Link]

-

C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. This compound | 1263285-65-9 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 8. scienceopen.com [scienceopen.com]

- 9. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Guide to the Structural Elucidaion of Methyl 7-Bromo-2H-Chromene-3-Carboxylate

This technical guide provides an in-depth, research-level walkthrough for the complete structural elucidation of methyl 7-bromo-2H-chromene-3-carboxylate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal-level thinking behind the analytical strategy. We will explore the synergy between various spectroscopic techniques, demonstrating how a robust, self-validating dataset is constructed to unambiguously confirm the molecular structure of the target compound.

Introduction: The Importance of Unambiguous Characterization

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The precise substitution pattern on the chromene ring system is critical to its pharmacological activity. Therefore, the unambiguous structural confirmation of novel derivatives, such as this compound (CAS No. 1263285-65-9), is a foundational requirement for any further research or development. This guide details the integrated analytical workflow employed to achieve this confirmation with the highest degree of scientific rigor.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structural elucidation is to determine the molecular formula and the degree of unsaturation. This is primarily achieved through high-resolution mass spectrometry (HRMS) and is corroborated by ¹³C NMR data.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer is used in positive ion mode.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

Data Interpretation and Causality

The presence of a bromine atom is a key structural feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[1][2] This results in a characteristic isotopic pattern for any bromine-containing ion, which manifests as two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks). This pattern is a critical diagnostic tool.[1][2][3]

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Observed Value | Calculated Value |

| Ion Species | [M+H]⁺ | - |

| m/z for C₁₁H₁₀⁷⁹BrO₃ | 284.9811 | 284.9813 |

| m/z for C₁₁H₁₀⁸¹BrO₃ | 286.9790 | 286.9793 |

| Molecular Formula | C₁₁H₉BrO₃ | - |

| Degree of Unsaturation | 7 | - |

The observed m/z values are in excellent agreement with the calculated values for the protonated molecule, confirming the molecular formula C₁₁H₉BrO₃. The degree of unsaturation is calculated to be 7, suggesting the presence of a benzene ring (4 degrees), a double bond (1 degree), a carbonyl group (1 degree), and a heterocyclic ring (1 degree).

Part 2: Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy provides rapid identification of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact.

-

The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum provides immediate evidence for the key functional moieties hypothesized from the molecular formula.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2955 | Medium | Aliphatic C-H Stretch (O-CH₃) |

| ~1715 | Strong | C=O Stretch (α,β-unsaturated ester) |

| ~1610, 1570 | Strong | C=C Stretch (alkene and aromatic) |

| ~1250 | Strong | C-O Stretch (ester and ether) |

The strong absorption at ~1715 cm⁻¹ is characteristic of a carbonyl group conjugated with a double bond, consistent with an α,β-unsaturated ester.[4] The peaks around 1610-1570 cm⁻¹ and ~1250 cm⁻¹ further support the presence of the aromatic ring, alkene, and ether/ester functionalities within the chromene system.

Part 3: Building the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to assemble the structure piece by piece.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based structure elucidation.

¹H and ¹³C NMR Data

Table 3: ¹H and ¹³C NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | ¹³C (δc, mult.) | ¹H (δн, mult., J in Hz) |

| 2 | 65.8 (CH₂) | 4.95 (s, 2H) |

| 3 | 118.5 (C) | - |

| 4 | 145.1 (CH) | 7.80 (s, 1H) |

| 4a | 119.2 (C) | - |

| 5 | 129.5 (CH) | 7.20 (d, J = 8.5 Hz, 1H) |

| 6 | 125.1 (CH) | 7.28 (dd, J = 8.5, 2.0 Hz, 1H) |

| 7 | 117.8 (C) | - |

| 8 | 118.9 (CH) | 7.40 (d, J = 2.0 Hz, 1H) |

| 8a | 153.2 (C) | - |

| C=O | 163.5 (C) | - |

| OCH₃ | 52.5 (CH₃) | 3.85 (s, 3H) |

Note: Chemical shifts are predicted based on analogous structures and established substituent effects in chromene systems.[6][7]

Interpretation of 1D NMR Spectra

-

¹H NMR: The spectrum shows four distinct signals in the aromatic region (δ 7.0-8.0 ppm), a singlet at δ 7.80 ppm characteristic of a vinyl proton, a singlet at δ 4.95 ppm for a methylene group adjacent to an oxygen, and a sharp singlet at δ 3.85 ppm for a methoxy group. The splitting pattern in the aromatic region—a doublet, a doublet of doublets, and another doublet—is indicative of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The spectrum displays 11 unique carbon signals, consistent with the molecular formula. The signal at δ 163.5 ppm is typical for an ester carbonyl carbon.[8] The signals in the range of δ 110-155 ppm correspond to the aromatic and olefinic carbons, while the signals at δ 65.8 and 52.5 ppm are assigned to the methylene (C2) and methoxy carbons, respectively.

Interpretation of 2D NMR Spectra: Connecting the Pieces

The 2D NMR experiments are crucial for assembling the molecular puzzle.[9][10]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within 2-3 bonds.[11]

-

A key correlation is observed between the proton at δ 7.28 ppm (H6) and the protons at δ 7.20 ppm (H5) and δ 7.40 ppm (H8). This confirms their adjacency on the aromatic ring and solidifies the 1,2,4-substitution pattern.

-

The absence of other correlations indicates that the remaining protons (H2, H4, and OCH₃) are isolated spin systems.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to.[11]

-

The vinyl proton at δ 7.80 ppm correlates to the carbon at δ 145.1 ppm (C4).

-

The methylene protons at δ 4.95 ppm correlate to the carbon at δ 65.8 ppm (C2).

-

The methoxy protons at δ 3.85 ppm correlate to the carbon at δ 52.5 ppm.

-

Aromatic protons are correlated to their respective carbons as listed in Table 3.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for establishing the overall connectivity by showing correlations between protons and carbons over 2-3 bonds.[9][11]

Caption: Table of key long-range ¹H-¹³C correlations from HMBC.

The HMBC data provides the final, definitive links. The correlation from the vinyl proton H4 to the ester carbonyl confirms the C3-carboxylate substitution. The correlations from the methylene protons (H2) to both C4 and the aromatic carbon C8a bridge the heterocyclic ring to the benzene ring. Crucially, the lack of a proton signal correlating to the carbon at δ 117.8 ppm (C7), combined with the chemical shift and the established connectivity, confirms that the bromine atom is located at the C7 position.

Conclusion

Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the structure of this compound is unambiguously confirmed. Each piece of data serves to validate the others, from the isotopic signature of bromine in the mass spectrum to the long-range heteronuclear correlations that piece together the molecular framework. This rigorous, multi-technique approach exemplifies the standard required for the structural elucidation of novel compounds in modern chemical research and drug development.

References

-

IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]

-

Sheng, J. (n.d.). Molecular machines. University of Groningen. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-chloro-. NIST WebBook. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for Synthesis of New Heterocycles as Potential Antiproliferative Agents. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

UniCA IRIS. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic part of ¹H NMR spectra of a) chromene 1 (closed forms of.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0005805). Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

PubChem. (n.d.). 7-bromo-2-oxo-2h-chromene-3-carboxylic acid. Retrieved from [Link]

-

Chemsrc.com. (n.d.). This compound Price. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

NIH. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

-

MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

-

OUCI. (n.d.). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Retrieved from [Link]

Sources

- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. youtube.com [youtube.com]

- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. article.sapub.org [article.sapub.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. mdpi.com [mdpi.com]

- 7. iris.unica.it [iris.unica.it]

- 8. compoundchem.com [compoundchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab [ouci.dntb.gov.ua]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 7-bromo-2H-chromene-3-carboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Methyl 7-bromo-2H-chromene-3-carboxylate is a heterocyclic compound belonging to the chromene family, which are prominent scaffolds in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its reactivity, biological activity, and for quality control in synthetic applications. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and supported by data from analogous structures. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a robust framework for its unambiguous identification. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in drug discovery and chemical synthesis.

Molecular Structure and Key Features

To interpret the spectroscopic data, it is essential to first understand the molecular architecture of this compound.

-

Core Scaffold: A bicyclic 2H-chromene system.

-

Substitution:

-

A bromine atom at the C7 position of the aromatic ring.

-

A methyl carboxylate (-COOCH₃) group at the C3 position of the pyran ring.

-

-

Key Functional Groups: Aromatic ring, vinyl ether, α,β-unsaturated ester, and an alkyl bromide.

Each of these features will give rise to characteristic signals in the various spectra, allowing for a detailed structural assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The expected spectrum for the title compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the aromatic, vinylic, methylene, and methyl protons.

Predicted ¹H NMR Spectral Data

The electron-withdrawing effects of the bromine atom, the ester group, and the ether oxygen atom are key determinants of the proton chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 (Vinylic) | 7.8 – 8.2 | Singlet (s) | N/A | Located on a double bond and conjugated with the ester's carbonyl group, leading to significant deshielding. |

| H-5 (Aromatic) | 7.3 – 7.5 | Doublet (d) | ~8.5 | Ortho-coupled to H-6. Deshielded by the adjacent ring oxygen. |

| H-6 (Aromatic) | 7.2 – 7.4 | Doublet of Doublets (dd) | ~8.5, ~2.0 | Ortho-coupled to H-5 and meta-coupled to H-8. |

| H-8 (Aromatic) | 7.5 – 7.7 | Doublet (d) | ~2.0 | Meta-coupled to H-6. Deshielded by the anisotropic effect of the bromine at C7. |

| H-2 (Methylene) | 4.9 – 5.2 | Singlet (s) or a narrow multiplet | N/A | Protons are adjacent to the ring oxygen and the C3-sp² carbon. Their equivalence depends on the conformational dynamics. |

| -OCH₃ (Methyl) | 3.8 – 3.9 | Singlet (s) | N/A | Characteristic chemical shift for methyl ester protons. |

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.[1][2]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Analysis Workflow

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., hybridization, attached functional groups).

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 163 – 166 | Typical range for an α,β-unsaturated ester carbonyl carbon. |

| C7 (C-Br) | 117 – 120 | The carbon directly attached to bromine is shielded compared to other aromatic carbons but its exact position can vary. |

| C4a, C8a (Aromatic) | 150 – 155 | Quaternary carbons of the fused ring system, deshielded by the ether oxygen. |

| C3, C4 (Vinylic) | 125 – 145 | sp² hybridized carbons of the pyran ring. C4 is expected to be more downfield. |

| C5, C6, C8 (Aromatic) | 118 – 135 | Chemical shifts are influenced by the bromine and oxygen substituents. |

| C2 (Methylene) | 65 – 70 | Aliphatic carbon adjacent to an ether oxygen (sp³ C-O). |

| -OCH₃ (Methyl) | 51 – 53 | Characteristic chemical shift for a methyl ester carbon. |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

-

Instrumentation: A 100 MHz or higher ¹³C frequency spectrometer.[2]

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 or more, depending on concentration.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃/CH (positive peaks in DEPT-135), CH₂ (negative peaks in DEPT-135), and quaternary carbons (absent in DEPT spectra).[3]

-

Processing: Process the FID as described for ¹H NMR. The solvent peak (CDCl₃) at ~77.16 ppm can be used as a secondary reference.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100–3000 | Medium | C-H Stretch | Aromatic & Vinylic C-H |

| 2990–2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |

| ~1725 | Strong | C=O Stretch | α,β-Unsaturated Ester |

| ~1610, 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250–1200 | Strong | C-O Stretch | Ester (asymmetric) |

| 1150–1050 | Strong | C-O Stretch | Ether (asymmetric) |

| Below 800 | Medium-Weak | C-Br Stretch | Aryl Bromide |

The most prominent and diagnostic peak will be the strong carbonyl (C=O) absorption around 1725 cm⁻¹.[4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[4]

-

Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing: The spectrum is automatically ratioed against the background by the instrument software.

IR Spectroscopy Workflow

Caption: General workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₁H₉BrO₃

-

Molecular Weight: 267.97 g/mol (for ⁷⁹Br) and 269.97 g/mol (for ⁸¹Br)

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected due to the stable aromatic system. The key diagnostic feature will be the presence of two peaks of nearly equal intensity (the M⁺ peak and the M+2 peak) separated by 2 m/z units, which is the characteristic isotopic signature of a single bromine atom.[5][6]

Expected Fragmentation Pattern

Under Electron Ionization (EI), the following fragmentation pathways are plausible:

| m/z Value | Proposed Fragment | Rationale |

| 239 / 241 | [M - C₂H₄]⁺ | Loss of ethene via retro-Diels-Alder reaction. |

| 211 / 213 | [M - C₂H₂O]⁺ | Loss of ketene from the pyran ring. |

| 209 / 211 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate radical. |

| 188 | [M - Br]⁺ | Loss of the bromine radical. |

| 159 | [M - Br - CHO]⁺ | Subsequent loss of a formyl radical from the [M-Br]⁺ fragment. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. Introduce a dilute solution of the compound (e.g., in ethyl acetate) into the GC injector.

-

Ionization: Standard Electron Ionization (EI) at 70 eV is typically used.[4]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range of m/z 40-500 to detect the molecular ion and key fragments.

Conclusion: A Multi-faceted Approach to Structure Elucidation

The unambiguous structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition (specifically the presence of bromine). The predicted data in this guide serves as a benchmark for researchers. Any significant deviation from these expected values would warrant further investigation into the sample's purity or suggest an alternative molecular structure. This comprehensive approach ensures the highest level of scientific rigor in the characterization of this important heterocyclic compound.

References

- Time information in Pasuruan, ID. Google Search. Accessed January 15, 2026.

- Supporting Information for a chemical synthesis paper. This document provides examples of how NMR, IR, and HRMS data are typically reported for organic compounds, including standard solvents and referencing.

- Sheng, J. Molecular Machines. University of Groningen.

- Organic Syntheses Procedure. Organic Syntheses.

- This compound CAS NO.1263285-65-9. Jiuzhou Chem Co., Ltd. Provides basic supplier information and a CAS number for the target compound.

- Supporting Information for "Water-promoted catalytic hydrodecarboxylation...". Royal Society of Chemistry, 2023. This document outlines general information for spectroscopic analysis, including NMR instrument frequencies and internal standards.

- 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry, NC State University Libraries. This educational resource explains the utility of DEPT NMR experiments for distinguishing between carbon types (CH, CH₂, CH₃).

- This compound | 1263285-65-9. ChemicalBook.

- Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCr Journals. This research article details a full characterization of a related chromene derivative, including NMR, MS, and IR spectroscopy methods.

- 13C NMR Chemical Shifts. In Organic Chemistry Data, ACS Division of Organic Chemistry. A comprehensive database and resource for understanding ¹³C NMR chemical shifts.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. An educational guide detailing common fragmentation patterns for various organic functional groups, including halides.

- Lafta, S. J., et al. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate, 2018.

- 13C NMR Chemical Shift. Oregon State University. An educational resource providing a general overview and reference chart for ¹³C NMR chemical shifts.

- This compound CAS#: 92385-44-9. ChemicalBook.

- Saeed, A., et al. Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate, 2012. A publication detailing the characterization of the parent compound without the bromo-substituent.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health (NIH).

- Synthesis and molecular structure of methyl 3-bromo-2-(2-hydroxypropan-2-yl)-7-oxo-7H-selenolo[2,3-f]chromene-8-carboxylate. ResearchGate.

- Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, ACS Publications, 2022. Mentions the synthesis of the precursor acid, 7-Bromo-2-oxo-2H-chromene-3-carboxylic Acid.

- Ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate | 105837-04-5. Sigma-Aldrich. Product page for a similar ethyl ester, providing basic properties.

- Fragments of 1H-NMR spectra (the signals of aromatic protons) of ester.... ResearchGate. Provides examples of analyzing aromatic proton signals in NMR spectra of complex heterocyclic systems.

- Mass Spectrometry: Fragmentation. This document provides slides explaining the characteristic M+2 isotopic peaks for chlorine and bromine-containing compounds.

- Tata, R. R., & Harmata, M. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 2018. Provides detailed characterization data (¹H NMR, ¹³C NMR) for a bromo-containing ester.

- Pawar, R. Research Profile. ResearchGate.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

Introduction: The Chromene Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Chromene Derivatives

Chromene, a heterocyclic compound featuring a benzene ring fused to a pyran ring, represents a "privileged scaffold" in the field of drug discovery.[1] This core structure is a common motif in a vast array of natural products, including flavonoids, tocopherols, and alkaloids, and serves as a foundational blueprint for synthetic compounds with significant therapeutic potential.[2][3][4] The inherent structural features of chromenes allow them to interact with a wide variety of cellular targets, leading to a broad spectrum of pharmacological activities.[2][5] This versatility, often combined with low toxicity, has made chromene derivatives a focal point of intensive research for medicinal chemists aiming to develop novel therapeutic agents.[6]

This guide provides a comprehensive overview of the principal biological activities of chromene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, self-validating protocols for the in-vitro evaluation of these activities, designed for researchers, scientists, and drug development professionals.

Part 1: Anticancer Activity of Chromene Derivatives

Chromene derivatives have emerged as a highly promising class of anticancer agents, with some compounds demonstrating potent cytotoxic effects against various human cancer cell lines, including multidrug-resistant strains.[2][7] Their mechanisms of action are diverse and often involve targeting multiple cellular pathways critical for cancer cell proliferation and survival.[8] One notable example, Crolibulin™ (EPC2407), a chromene analog, has advanced to Phase I/II clinical trials for the treatment of advanced solid malignancies.[2]

Mechanisms of Anticancer Action

The antitumor effects of chromenes are not limited to a single mechanism but encompass a range of cellular and molecular interactions.

-

Microtubule Depolymerization: A significant number of 4H-chromene derivatives exert their anticancer effects by disrupting microtubule dynamics.[7] They bind to the colchicine binding site of β-tubulin, which inhibits tubulin polymerization, leading to mitotic arrest, cell multinucleation, and ultimately, apoptotic cell death.[7][9] This mechanism is particularly effective against rapidly dividing cancer cells.

-

Kinase Inhibition: Chromenes have been shown to inhibit key protein kinases that are often overexpressed or hyperactivated in cancer. Specific derivatives have demonstrated inhibitory activity against Src kinases, Epidermal Growth Factor Receptor (EGFR), and B-RAF kinase, crucial components of signaling pathways that drive cell growth and proliferation.[2][7]

-

Induction of Apoptosis: Many chromene derivatives trigger programmed cell death (apoptosis) in cancer cells. This can occur through various pathways, including the activation of caspases (caspase-3 and caspase-9), modulation of the Bcl-2 family of proteins, and an increase in reactive oxygen species (ROS), which leads to mitochondrial membrane potential collapse.[10][11][12]

-

Cell Cycle Arrest: By interfering with cellular signaling, chromenes can halt the cell cycle at various checkpoints, preventing cancer cells from progressing through division and proliferation.[7][8]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the chromene scaffold to enhance anticancer potency and selectivity.[1] Key findings indicate that targeted functionalization at specific positions on the chromene core can significantly improve bioactivity.[2]

-

Substitution on the Phenyl Ring: The nature and position of substituents on a phenyl group attached to the chromene core play a critical role. For instance, in a series of chromene-azo sulfonamide hybrids, di-substitution with electron-withdrawing chloro groups (2,4-Cl) on the phenyl ring resulted in the highest potency against HepG-2 and MCF-7 cancer cell lines.[13]

-

Fused Ring Systems: The fusion of other heterocyclic rings to the chromene scaffold can enhance activity. For example, pyrimidine moieties fused with 4H-chromenes have shown higher in vitro anticancer activity than the individual derivatives.[2]

-

Specific Functional Groups: The introduction of groups like cyano (-CN), amino (-NH2), and hydantoin moieties has been shown to produce compounds with significant cytotoxic effects, in some cases comparable to or exceeding that of standard drugs like cisplatin and doorubicin.[2][14]

The general workflow for conducting SAR studies provides a logical framework for rational drug design.

Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of chromene derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class/Example | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Spiro-benzo-chromene (Compound 33) | EGFR Kinase | 1.2 | [2] |

| Spiro-benzo-chromene (Compound 33) | B-RAF Kinase | 2.6 | [2] |

| Barbituric acid-based chromene (4g) | A2780 (Ovarian) | Not specified, but most potent | [10][11] |

| Chromene-azo sulfonamide (7a, 2,4-Cl) | HepG-2 (Liver) | 1.63 | [13] |

| Chromene-azo sulfonamide (7a, 2,4-Cl) | MCF-7 (Breast) | 1.72 | [13] |

| Chromene Derivative (Compound 5) | HepG-2 (Liver) | Higher than Doxorubicin | [14] |

| Chromene Derivative (Compound 6) | MCF-7 (Breast) | Higher than Doxorubicin | [14] |

Note: Direct comparison of IC₅₀ values should be done cautiously as experimental conditions can vary between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[15]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chromene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Controls:

-

Vehicle Control: Add medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.

-

Positive Control: Add a known anticancer drug (e.g., Doxorubicin) at various concentrations.

-

Blank Control: Add medium only (no cells) to account for background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: (% Viability) = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Part 2: Antimicrobial Activity

The rise of antimicrobial resistance (AMR) poses a significant global health threat, necessitating the development of novel antimicrobial agents.[16] Chromene derivatives have demonstrated considerable potential, exhibiting broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal species.[16][17]

Mechanisms of Antimicrobial Action

Chromenes employ diverse strategies to inhibit or kill microorganisms.[16][18]

-

Enzyme Inhibition: They can inhibit essential bacterial enzymes like DNA gyrase and topoisomerases, which are vital for DNA replication and cell division.[16]

-

Membrane Disruption: Some derivatives can compromise the integrity of bacterial cell membranes, leading to cell lysis and death.[16]

-

Inhibition of Protein/Nucleic Acid Synthesis: Chromenes can interfere with the fundamental processes of protein and nucleic acid production within the microbial cell.[16]

-

Biofilm Inhibition: Certain chromenes have shown the ability to combat the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat.[18]

Notably, halogenated 3-nitro-2H-chromenes have displayed potent activity against multidrug-resistant strains of S. aureus and S. epidermidis.[19]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[20][21][22]

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock: Dissolve the chromene derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This will create a range of decreasing concentrations across the wells.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

-

Controls:

-

Growth Control: A well containing only broth and the inoculum (no compound) to ensure the microorganism is viable.

-

Sterility Control: A well containing only sterile broth to check for contamination.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin, Vancomycin) is tested in parallel.[23]

-

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the chromene derivative in which there is no visible growth. The result can also be read using a plate reader by measuring absorbance or turbidity.[20]

Caption: Workflow for the Broth Microdilution Method to determine MIC.

Part 3: Anti-Inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. Chromene derivatives have demonstrated significant potential in both of these areas.[3][5]

Anti-Inflammatory Mechanisms

Flavonoids, many of which are based on the chromene structure, are well-known for their anti-inflammatory properties.[24] Synthetic 2-phenyl-4H-chromen-4-one derivatives have been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[24]

A key mechanism involves the inhibition of the Toll-Like Receptor 4 (TLR4)/MAPK signaling pathway.[24][25] In response to stimuli like lipopolysaccharide (LPS), this pathway becomes activated, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Certain chromene derivatives can suppress this pathway, thereby downregulating the production of these key inflammatory molecules.[24]

Caption: Inhibition of the TLR4/MAPK signaling pathway by chromene derivatives.

Antioxidant Mechanisms

Chromenes, particularly those with hydroxyl substitutions (like 4-hydroxycoumarins), act as potent antioxidants.[26][27] Their primary mechanism is radical scavenging, where they donate a hydrogen atom to neutralize highly reactive free radicals, thus terminating damaging chain reactions.[26][28]

The antioxidant potential is often attributed to the 4-hydroxyl group, which can readily release a hydrogen atom to a free radical.[26] The presence of other moieties, such as catechol groups, can further enhance this activity.[26]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the radical scavenging ability of compounds.[27][29][30]

Principle: DPPH is a stable free radical with a deep violet color and a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.[27] The degree of discoloration indicates the scavenging potential of the test compound.

Step-by-Step Methodology:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

-

Compound Preparation: Prepare various concentrations of the chromene derivatives in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes:

-

Test Sample: Add a fixed volume of the DPPH solution (e.g., 1 mL) to a specific volume of the test compound solution (e.g., 3 mL).[27]

-

Control: Mix the DPPH solution with methanol (instead of the sample).

-

Blank: Use methanol to zero the spectrophotometer.

-

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the control (A_control) and the test samples (A_sample) at 517 nm using a UV-Vis spectrophotometer.

-

Calculation:

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

-

Plot the % Inhibition against the compound concentrations to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity. Ascorbic acid is commonly used as a positive control.[27]

-

Conclusion and Future Directions

The chromene scaffold is unequivocally a cornerstone in the search for new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, underpinned by diverse and potent mechanisms of action against cancer, microbial infections, inflammation, and oxidative stress. The ease of synthesis and the potential for targeted functionalization allow for extensive structure-activity relationship studies, paving the way for the rational design of next-generation drugs with enhanced efficacy and selectivity.[7][31][32] As research continues to unravel the complex interactions between chromene derivatives and their biological targets, we can anticipate the emergence of novel clinical candidates to address some of the most pressing challenges in human health.

References

- Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (n.d.). Google Books.

- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.

- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.). Semantic Scholar.

- Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (n.d.). MDPI.

- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (n.d.). National Institutes of Health.

- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). National Institutes of Health.

- Synthesis of some Chromene derivatives. (n.d.). Google Books.

- An Efficient Synthesis of Some New Chromene Derivatives Catalyzed by Ag2Cr2O7 Nanoparticles. (n.d.). Taylor & Francis.